Cyanomethyl 4-bromobenzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Esters and Nitrile Chemistry
The presence of a cyanomethyl group introduces the chemistry of nitriles to the molecule. numberanalytics.comalgoreducation.com Nitriles, organic compounds containing a -C≡N functional group, are highly valuable in organic synthesis. numberanalytics.comalgoreducation.com They serve as precursors to a variety of other functional groups, including carboxylic acids, amines, and amides, through reactions such as hydrolysis and reduction. numberanalytics.comebsco.comnumberanalytics.com The carbon-nitrogen triple bond in the nitrile group is a reactive site that can participate in numerous chemical transformations, making nitriles important intermediates in the synthesis of complex molecules. ebsco.com
Significance as a Synthetic Precursor and Building Block
The combination of the halogenated benzoate ester and nitrile functionalities makes cyanomethyl 4-bromobenzoate (B14158574) a significant synthetic precursor. It serves as a building block for the construction of more complex molecules with potential applications in various fields of chemical research. The bromine atom can be substituted or used in coupling reactions to introduce new molecular fragments. cymitquimica.com Simultaneously, the nitrile group can be transformed into other functional groups, adding to the synthetic versatility of the molecule. numberanalytics.com
For instance, the ester group can undergo hydrolysis to form the corresponding carboxylic acid. smolecule.com The nitrile group can be reduced to a primary amine or an aldehyde. numberanalytics.com These transformations allow for the systematic modification of the molecule's structure, enabling the synthesis of a diverse range of derivatives. The strategic placement of the bromo, ester, and cyanomethyl groups on the aromatic ring provides a scaffold for the development of new compounds with tailored properties.
| Functional Group | Class | Potential Transformations |
| Bromo | Halogen | Nucleophilic substitution, cross-coupling reactions |
| Ester | Carboxylic Acid Derivative | Hydrolysis to carboxylic acid, transesterification |
| Nitrile | Cyano Compound | Hydrolysis to carboxylic acid, reduction to amine |
The synthesis of cyanomethyl 4-bromobenzoate itself can be achieved through the reaction of 4-bromobenzoic acid with chloroacetonitrile. This process highlights the accessibility of this important building block for further synthetic explorations.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Methyl 4-bromobenzoate | 619-42-1 | C8H7BrO2 | 215.04 | Aromatic ester with a bromine substituent. cymitquimica.comchemeo.com |
| Methyl 4-(cyanomethyl)benzoate | 76469-88-0 | C10H9NO2 | 175.18 | Aromatic ester with a cyanomethyl substituent. chemicalbook.com |
| Methyl 4-bromo-2-cyanobenzoate | 1223434-15-8 | C9H6BrNO2 | 240.05 | Isomer with different substituent positions. nih.gov |
| Methyl 4-bromo-3-(cyanomethyl)benzoate | 1379355-34-6 | C10H8BrNO2 | 254.08 | Isomer with different substituent positions. bldpharm.com |
| Methyl 2-bromo-4-(cyanomethyl)benzoate | 1252572-71-6 | Not Available | Not Available | Isomer with different substituent positions. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyanomethyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-3-1-7(2-4-8)9(12)13-6-5-11/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOGPKPRMDYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyanomethyl 4 Bromobenzoate
Esterification Reactions in the Formation of Benzoate (B1203000) Esters
The formation of the ester linkage in cyanomethyl 4-bromobenzoate (B14158574) is a critical step in its synthesis. This is typically achieved through esterification reactions, which involve the preparation of suitable precursors followed by the introduction of the cyanomethyl group.
Precursor Synthesis: 4-Bromobenzoic Acid Derivatives
The synthesis of cyanomethyl 4-bromobenzoate fundamentally relies on the availability of 4-bromobenzoic acid and its more reactive derivatives. 4-bromobenzoic acid can be synthesized through several methods. One common laboratory-scale method involves the oxidation of 4-bromobenzyl alcohol. orgsyn.orgorgsyn.org Another industrial approach is the liquid phase oxidation of p-bromotoluene using oxygen as the oxidant in the presence of a catalyst. google.com
For esterification, 4-bromobenzoic acid is often converted into a more reactive acyl halide, typically 4-bromobenzoyl chloride. This conversion can be achieved by reacting 4-bromobenzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
| Precursor | Starting Material | Reagent | Product |
| 4-Bromobenzoic Acid | 4-Bromobenzyl Alcohol | Oxone | 4-Bromobenzoic Acid |
| 4-Bromobenzoic Acid | p-Bromotoluene | O₂/Catalyst | 4-Bromobenzoic Acid |
| 4-Bromobenzoyl Chloride | 4-Bromobenzoic Acid | Thionyl Chloride | 4-Bromobenzoyl Chloride |
Cyanomethylation Strategies for Aromatic Systems
Cyanomethylation involves the introduction of a -CH₂CN group. In the context of synthesizing this compound, this is achieved by reacting a 4-bromobenzoic acid derivative with a cyanomethylating agent. A direct method for the synthesis of cyanomethyl esters involves the reaction of a carboxylic acid halide, such as 4-bromobenzoyl chloride, with an alpha-hydroxynitrile (e.g., glycolonitrile (B6354644) or 2-hydroxyacetonitrile). google.com This reaction is typically carried out in the presence of a hydrogen halide acceptor. google.com
Alternatively, the direct synthesis of cyanomethyl thioesters from carboxylic acids has been reported using an isothiouronium salt, a method that avoids the use of thiols. researchgate.net While this produces a thioester, it highlights a pathway for activating the carboxylic acid towards cyanomethyl group introduction.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed reactions offer powerful tools for modifying the aromatic ring of 4-bromobenzoic acid derivatives prior to or after esterification. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted cyanomethyl benzoates.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. ycdehongchem.com 4-Bromobenzoic acid and its esters can serve as the organohalide partner in this reaction. ycdehongchem.comacs.org This allows for the introduction of various aryl or vinyl substituents at the 4-position of the benzoic acid core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. ycdehongchem.com For instance, coupling 4-bromobenzoic acid with phenylboronic acid yields 4-biphenylcarboxylic acid. acs.orgresearchgate.net This substituted benzoic acid could then be converted to its cyanomethyl ester.
| Reaction | Substrates | Catalyst | Product |
| Suzuki-Miyaura Coupling | 4-Bromobenzoic Acid, Phenylboronic Acid | Palladium Catalyst | 4-Biphenylcarboxylic Acid |
Heck Reaction and Related Arylation Processes
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org 4-Bromobenzoic acid and its derivatives can be used as the aryl halide component. This reaction allows for the introduction of a vinyl group onto the aromatic ring. The Heck reaction typically exhibits high trans selectivity. organic-chemistry.org The resulting vinyl-substituted benzoic acid can subsequently be esterified to the corresponding cyanomethyl ester.
The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org
Palladium-Catalyzed Carboamination Sequences
Palladium-catalyzed carboamination is a process that involves the formation of both a carbon-carbon and a carbon-nitrogen bond in a single operation. nih.gov These reactions can be used to synthesize various nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net While direct application to the synthesis of this compound is not widely reported, the principles of this methodology could be applied. For example, a suitably functionalized alkene-containing benzoic acid derivative could potentially undergo a palladium-catalyzed carboamination with an aryl or vinyl halide and an amine to introduce further complexity to the molecule before or after the formation of the cyanomethyl ester. The mechanism often involves the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov
Nickel-Catalyzed Transformations
Nickel-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful tool for the synthesis of nitrile-containing compounds. rsc.orgmdpi.com The cyanation of aryl halides using nickel catalysts provides an efficient route to aromatic nitriles. mdpi.com These transformations often employ less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), and can proceed under mild conditions. nih.gov
The synthesis of this compound can be envisioned through a nickel-catalyzed cyanation of a suitable precursor, such as methyl 4-(bromomethyl)benzoate. In this approach, a nickel(0) catalyst, often generated in situ from a Ni(II) precatalyst like NiCl₂·6H₂O or Ni(acac)₂, would facilitate the coupling between the alkyl halide and a cyanide source. nih.gov The reaction's success relies on the oxidative addition of the alkyl halide to the Ni(0) center, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile product. Various nickel catalyst systems have been developed for cyanation reactions, demonstrating broad functional group tolerance. rsc.org For instance, nickel catalysis has been successfully used for the cyanation of unactivated secondary alkyl chlorides or bromides, highlighting its potential applicability. nih.gov
Table 1: Examples of Nickel-Catalyzed Cyanation Conditions This table presents general conditions for nickel-catalyzed cyanation of alkyl and aryl halides, which are applicable principles for the synthesis of the target compound.
| Catalyst Precursor | Cyanide Source | Substrate Type | Key Features |
|---|---|---|---|
| NiCl₂·6H₂O or Ni(acac)₂ | Zn(CN)₂ | Unactivated secondary alkyl halides | Utilizes a less toxic cyanide source; employs air-stable and inexpensive precatalysts. nih.gov |
| Nickel complex | Alkyl isocyanides | Aryl/alkenyl iodides and bromides | Features broad functional group tolerance and simple reaction conditions. rsc.org |
Radical Pathways in Synthesis
Radical chemistry offers unique pathways for bond formation that are often complementary to traditional two-electron processes. The generation of radical intermediates under mild conditions has become increasingly feasible with the advent of modern synthetic methods, such as photoredox catalysis. nih.gov
Photoredox-Mediated Approaches
Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling unique transformations under mild reaction conditions. nih.govbeilstein-journals.org This methodology utilizes a photocatalyst that, upon excitation by light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. beilstein-journals.org
For the synthesis of this compound, a photoredox-mediated approach could involve the generation of a cyanomethyl radical or an aryl radical. For example, a suitable photocatalyst could reduce an alkyl halide precursor to generate a carbon-centered radical, which then engages in a coupling reaction. Alternatively, the excited photocatalyst could oxidize a species to initiate a radical cascade. beilstein-journals.org Recent advancements have demonstrated that even low-energy red light can be used to mediate photoredox reactions, which can minimize side reactions and potential damage to sensitive functional groups. nih.gov The general mechanism involves the photocatalyst absorbing light to reach an excited state, followed by either accepting or donating an electron to a substrate to generate a radical ion, which then proceeds through the desired reaction pathway. beilstein-journals.org
Cross-Electrophile Coupling (XEC) Strategies
Cross-electrophile coupling (XEC) is a powerful synthetic strategy that joins two different electrophiles under reductive conditions, avoiding the need for pre-formed, often sensitive organometallic nucleophiles. researchgate.net Nickel catalysis is frequently employed in these reactions due to the ability of nickel to cycle through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). rsc.org
The synthesis of this compound via an XEC strategy could involve the reductive coupling of an aryl bromide (e.g., methyl 4-bromobenzoate) and a cyanomethyl electrophile (e.g., bromoacetonitrile). The reaction would typically use a nickel catalyst, a ligand, and a stoichiometric reductant, such as zinc or magnesium metal. researchgate.netrsc.org The catalytic cycle is thought to involve the initial reduction of a Ni(II) precatalyst to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the more reactive electrophile (typically the aryl bromide) to form an organonickel(II) intermediate. This intermediate can then be reduced to a Ni(I) species, which reacts with the second electrophile in a process that may involve radical intermediates. princeton.edu Subsequent reductive elimination from a Ni(III) intermediate or a related pathway furnishes the cross-coupled product and regenerates a lower-valent nickel species to continue the catalytic cycle. This method is particularly valuable for coupling Csp³-hybridized centers. princeton.edu
Table 2: Key Components in Nickel-Catalyzed Cross-Electrophile Coupling
| Component | Role | Common Examples |
|---|---|---|
| Nickel Catalyst | Facilitates oxidative addition and reductive elimination | NiCl₂, NiBr₂·glyme |
| Reductant | Reduces the nickel center to active catalytic states | Zinc (Zn), Magnesium (Mg) |
| Ligand | Modulates the reactivity and stability of the nickel center | Bipyridine, PyBOX princeton.edu |
Stereoselective Synthesis Approaches
Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. Stereoselective methods allow for the preparation of single enantiomers of chiral molecules, which is of paramount importance in fields such as medicinal chemistry and materials science.
Enantioselective Cyanomethylation Reactions
Enantioselective cyanomethylation introduces a cyanomethyl group (—CH₂CN) while controlling the stereochemistry at the newly formed chiral center. While direct enantioselective synthesis of this compound itself is not described, principles from related reactions provide a clear blueprint for such a transformation. A highly effective method for enantioselective allylic cyanomethylation utilizes a synergistic catalysis system involving rhodium and a silane (B1218182). dicp.ac.cnorganic-chemistry.org
In this approach, a rhodium complex, bearing a chiral ligand, controls the regioselectivity and enantioselectivity of the reaction. dicp.ac.cn A key innovation is the use of a catalytic amount of a neutral silane reagent, which acts as a carrier for the acetonitrile (B52724) anion. organic-chemistry.org The silane activates acetonitrile, a typically inert solvent, allowing it to act as a competent nucleophile. The reaction proceeds with high branch-to-linear selectivity and excellent enantiomeric excess (ee). organic-chemistry.org The size of the substituents on the silane catalyst can even be used to control whether mono- or bis-allylation occurs. dicp.ac.cn This synergistic catalytic system demonstrates a powerful strategy for the direct functionalization of acetonitrile to produce chiral homoallylic nitriles, achieving yields up to 98% and enantiomeric excess greater than 99%. organic-chemistry.org
Table 3: Rh/Silane-Cocatalyzed Enantioselective Allylic Cyanomethylation This table illustrates the principles of enantioselective cyanomethylation using a synergistic catalytic system.
| Catalyst System | Nucleophile Source | Key Features | Achieved Results |
|---|---|---|---|
| Rhodium complex with chiral ligand | Acetonitrile | Synergistic catalysis with a neutral silane reagent. dicp.ac.cn | High yields (up to 98%). organic-chemistry.org |
| Silane catalyst | Acetonitrile | Silane acts as an acetonitrile anion carrier, enabling its use as a nucleophile. organic-chemistry.org | Excellent enantioselectivity (>99% ee). organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of Cyanomethyl 4 Bromobenzoate
Reaction Pathways Involving the Bromine Moiety
The carbon-bromine bond on the phenyl ring is a primary site for transformations that aim to modify the aromatic core of the molecule. Its reactivity is characteristic of aryl halides, opening avenues for both nucleophilic substitution and metal-catalyzed coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. chemistrysteps.com For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. chemistrysteps.com
In the case of cyanomethyl 4-bromobenzoate (B14158574), the ester group (-COOCH₂CN) is located para to the bromine atom. The carbonyl component of the ester acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution and, conversely, activating it towards nucleophilic attack. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The potential for cyanomethyl 4-bromobenzoate to undergo SNAr reactions with various nucleophiles (e.g., alkoxides, amines) would depend on the ability of the ester group to sufficiently stabilize the intermediate carbanion. While not as strongly activating as a nitro group, the ester functionality does provide resonance stabilization, which could facilitate the reaction under specific conditions, such as with highly reactive nucleophiles or at elevated temperatures.
The bromine atom of this compound makes it an excellent substrate for a wide array of transition-metal-mediated cross-coupling reactions. researchgate.netccspublishing.org.cn These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org Aryl bromides are commonly employed electrophiles in palladium-catalyzed processes such as the Suzuki, Heck, and Sonogashira couplings. ccspublishing.org.cnresearchgate.net
The Sonogashira coupling, for instance, involves the reaction of an aryl halide with a terminal alkyne to form an internal alkyne. youtube.com The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base, such as an amine. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst. wikipedia.org Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. youtube.com Transmetalation between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org This reaction and others like it allow for the direct extension of the molecule's carbon skeleton, introducing complex functionalities at the aromatic ring.
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Class |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(0) catalyst, Base (e.g., Na₂CO₃) | Aryl-substituted compounds |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base (e.g., Et₃N) | Stilbene derivatives |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Di-substituted alkynes |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Ligand, Base (e.g., NaOt-Bu) | Aryl amines |
| Stille Coupling | Organotin Reagent (R-Sn(Alkyl)₃) | Pd(0) catalyst | Biaryl or vinyl-aryl compounds |
Transformations Involving the Ester Functionality
The ester group is another key reactive center, susceptible to nucleophilic acyl substitution reactions. These transformations primarily involve cleavage of the acyl-oxygen bond.
Saponification is the base-catalyzed hydrolysis of an ester, which yields a carboxylate salt and an alcohol. libretexts.org Treating this compound with a strong base, such as sodium hydroxide, would lead to the formation of sodium 4-bromobenzoate and cyanomethanol. Cyanomethanol is unstable and would likely decompose. This reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid by the base. Acid-catalyzed hydrolysis is also possible, yielding 4-bromobenzoic acid and cyanomethanol in a reversible process. khanacademy.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The cyanomethyl group can be exchanged for a different alkoxy group. Cyanomethyl esters are often considered "active" esters, meaning the cyanomethyl group can be a relatively good leaving group, facilitating this transformation. researchgate.net The reaction involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the displaced alcohol (cyanomethanol). wikipedia.org
| Reaction | Reagents | Expected Products |
|---|---|---|
| Saponification | NaOH(aq), Heat | Sodium 4-bromobenzoate + Cyanomethanol |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 4-Bromobenzoic acid + Cyanomethanol |
| Transesterification | Methanol (CH₃OH), H⁺ or CH₃O⁻ catalyst | Methyl 4-bromobenzoate + Cyanomethanol |
| Transesterification | Ethanol (CH₃CH₂OH), H⁺ or CH₃CH₂O⁻ catalyst | Ethyl 4-bromobenzoate + Cyanomethanol |
| Transesterification | tert-Butanol ((CH₃)₃COH), H⁺ or (CH₃)₃CO⁻ catalyst | tert-Butyl 4-bromobenzoate + Cyanomethanol |
Reactivity of the Cyanomethyl Group
The cyanomethyl group offers unique reactivity centered on the acidity of the α-protons and the chemistry of the nitrile functionality itself.
The protons on the carbon atom adjacent (α) to a nitrile group are acidic and can be removed by a strong base to form a nitrile-stabilized carbanion, or nitrile anion. encyclopedia.pubwikipedia.org In this compound, the acidity of these protons is further enhanced by the adjacent ester group, which also acts as an electron-withdrawing group. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to generate these anions. wikipedia.orgalmerja.com
Once formed, the resulting nucleophilic carbanion can participate in various carbon-carbon bond-forming reactions, most notably alkylation via an SN2 mechanism with alkyl halides. wikipedia.orgalmerja.com This provides a powerful method for introducing alkyl chains at the α-position of the nitrile. However, a significant challenge in these reactions is the potential for over-alkylation, where the mono-alkylated product is deprotonated again and reacts with a second molecule of the alkyl halide. encyclopedia.pubwikipedia.org Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation. encyclopedia.pub Other side reactions can include self-condensation of the nitrile anion. wikipedia.org
| Base | Electrophile (R-X) | Expected Alkylation Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 2-(4-Bromobenzoyloxy)propanenitrile |
| Sodium hydride (NaH) | Ethyl bromide (CH₃CH₂Br) | 2-(4-Bromobenzoyloxy)butanenitrile |
| Potassium tert-butoxide (KOt-Bu) | Benzyl bromide (BnBr) | 2-(4-Bromobenzoyloxy)-3-phenylpropanenitrile |
| Lithium hexamethyldisilazide (LiHMDS) | Allyl chloride (CH₂=CHCH₂Cl) | 2-(4-Bromobenzoyloxy)pent-4-enenitrile |
Cycloaddition Reactions of Nitrile-Derived Species
The nitrile group in this compound is a precursor to nitrile-derived species, such as nitrile ylides, which are highly reactive 1,3-dipoles. These intermediates can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. Although the direct generation of a nitrile ylide from this compound is not explicitly documented, established methods for nitrile ylide formation suggest potential pathways. nih.govthieme-connect.de
Common methods for generating nitrile ylides include the photochemical ring-opening of 2H-azirines or the dehydrochlorination of imidoyl chlorides. nih.govthieme-connect.de In the context of this compound, a hypothetical transformation could involve the conversion of the nitrile group into a species that can be eliminated to form the ylide. Once formed, this nitrile ylide, bearing the 4-bromobenzoyloxy group, would be a versatile intermediate for cycloaddition reactions.
The general scheme for a [3+2] cycloaddition of a nitrile ylide is depicted below:
Table 1: General Scheme of [3+2] Cycloaddition of a Nitrile Ylide
| Reactants | Product |
| Nitrile Ylide + Dipolarophile (e.g., alkene, alkyne) | Five-membered heterocycle (e.g., dihydropyrrole, pyrrole) |
Detailed research on various nitrile ylides has shown that they react with a wide range of dipolarophiles, including electron-deficient alkenes and alkynes, to yield highly functionalized heterocyclic compounds. researchgate.net For instance, the reaction with an alkene would lead to a dihydropyrrole, while reaction with an alkyne would yield a pyrrole (B145914) derivative. The 4-bromobenzoate moiety would remain as a substituent on the resulting heterocycle, offering a handle for further synthetic modifications.
Advanced Mechanistic Studies
Advanced mechanistic studies on compounds related to this compound have provided insights into complex catalytic cycles and the crucial role of transient intermediates in determining reaction outcomes.
A notable example of the reactivity of cyanomethyl esters is the palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids. This reaction can selectively produce oxazoles or isocoumarins, depending on the substitution pattern of the starting material. researchgate.net While the specific use of this compound in this reaction is not detailed, a plausible catalytic cycle can be constructed based on the principles of palladium catalysis.
The proposed catalytic cycle likely commences with the oxidative addition of a Pd(0) species to the C-O bond of the cyanomethyl benzoate (B1203000), although C-H activation at the alpha-carbon to the nitrile is also a possibility. Following this, carbopalladation of the nitrile group by the aryl group from the arylboronic acid (delivered via a transmetalation step) would occur. The subsequent reaction pathway would then determine the final product.
Table 2: Proposed Catalytic Cycle for the Reaction of a Cyanomethyl Benzoate with an Arylboronic Acid
| Step | Description |
| 1. Oxidative Addition | Pd(0) catalyst inserts into a bond of the cyanomethyl benzoate. |
| 2. Transmetalation | The aryl group from the arylboronic acid is transferred to the palladium center. |
| 3. Carbopalladation | The aryl group on the palladium complex adds across the carbon-nitrogen triple bond of the nitrile. |
| 4. Cyclization/Elimination | The resulting intermediate undergoes cyclization and subsequent elimination steps to form the heterocyclic product. |
| 5. Reductive Elimination | The Pd(II) intermediate undergoes reductive elimination to release the final product and regenerate the Pd(0) catalyst. |
This catalytic cycle highlights the dual role of the palladium catalyst in activating both the cyanomethyl benzoate and the arylboronic acid, and in orchestrating the bond-forming events that lead to the heterocyclic product.
The intermediates formed during a reaction dictate the structure of the final product. In the palladium-catalyzed tandem reaction of cyanomethyl benzoates, an imine-Pd complex has been proposed as a key intermediate. researchgate.net The formation of this intermediate via carbopalladation of the nitrile is a pivotal step.
The fate of this imine-palladium intermediate is what directs the reaction toward either an oxazole (B20620) or an isocoumarin. The specific substitution on the cyanomethyl benzoate starting material influences the stability and subsequent reactivity of this intermediate, thereby controlling the reaction pathway. For example, the electronic and steric properties of the benzoate group, including the presence of a bromo-substituent as in this compound, would be expected to modulate the reactivity of the palladium intermediates.
In cycloaddition reactions, the nitrile ylide is the key reactive intermediate. nih.govthieme-connect.de The structure and frontier molecular orbitals of the nitrile ylide will determine its reactivity and the regioselectivity of the cycloaddition with unsymmetrical dipolarophiles. The substituent, in this case, the 4-bromobenzoyloxy group, would have a significant electronic influence on the nitrile ylide, affecting its stability and reactivity profile.
Advanced Spectroscopic and Structural Characterization of Cyanomethyl 4 Bromobenzoate
X-Ray Crystallographic Analysis
Single-Crystal X-Ray Diffraction Studies
A comprehensive single-crystal X-ray diffraction study for Cyanomethyl 4-bromobenzoate (B14158574) has not been identified in publicly accessible crystallographic databases. This technique is the definitive method for determining the solid-state structure of a crystalline compound, yielding precise atomic coordinates. The resulting data allows for the determination of key structural parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).
Hirshfeld Surface Analysis for Intermolecular Contributions
A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, has not been reported for Cyanomethyl 4-bromobenzoate. This analysis partitions crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. The resulting surfaces and 2D fingerprint plots provide quantitative insights into the nature and relative contributions of different intermolecular contacts, such as hydrogen bonding and van der Waals forces, to the stability of the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the molecular structure of this compound in solution. Published data from ¹H and ¹³C NMR studies confirm the chemical structure and offer insights into the electronic environment of the various atoms within the molecule.
Multi-Dimensional NMR Techniques (e.g., 1H, 13C, 2D NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectral data have been reported for this compound, confirming its molecular structure. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum shows characteristic signals for the aromatic protons and the methylene (B1212753) protons. The ¹³C NMR spectrum displays distinct resonances for the carbonyl carbon, the aromatic carbons, the nitrile carbon, and the methylene carbon. While detailed 2D NMR studies such as HSQC or HMBC have not been specifically published, the 1D data provides foundational spectral assignments.
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.91 | d | 2H | Aromatic (ortho to C=O) |
| 7.63 | d | 2H | Aromatic (ortho to Br) |
| 4.97 | s | 2H | Methylene (-CH₂-) |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 164.3 | Carbonyl (C=O) |
| 132.1 | Aromatic |
| 131.5 | Aromatic |
| 129.6 | Aromatic |
| 126.8 | Aromatic |
| 114.3 | Nitrile (-CN) |
| 49.0 | Methylene (-CH₂-) |
Spectral Assignment and Conformational Analysis
The assignment of the NMR spectra is consistent with the structure of this compound. In the ¹H NMR spectrum, the downfield signals at 7.91 and 7.63 ppm are assigned to the protons on the 4-bromophenyl ring, appearing as doublets due to coupling with their adjacent protons. The singlet at 4.97 ppm corresponds to the two equivalent protons of the methylene group (CH₂).
In the ¹³C NMR spectrum, the peak at 164.3 ppm is attributed to the ester carbonyl carbon. The signals between 126.8 and 132.1 ppm correspond to the carbons of the aromatic ring. The nitrile carbon appears at 114.3 ppm, and the methylene carbon is observed at 49.0 ppm.
Based on the available 1D NMR data, a detailed conformational analysis is limited. However, the chemical shifts are consistent with a structure where the benzoate (B1203000) group is largely planar. The singlet nature of the methylene protons suggests free rotation around the O-CH₂ and CH₂-CN bonds on the NMR timescale, leading to their chemical equivalence. A more in-depth conformational study would necessitate further investigation using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis and Functional Group Identification
Key Expected Vibrational Modes:
C=O Stretching: A strong absorption band, characteristic of the ester carbonyl group, is anticipated in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C-O Stretching: The ester C-O stretching vibrations are expected to produce strong bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.
C-Br Stretching: A characteristic absorption band for the carbon-bromine bond is expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
C≡N Stretching: The nitrile (C≡N) group from the cyanomethyl moiety will exhibit a sharp, medium-intensity absorption band in the 2240-2260 cm⁻¹ region. This is a highly characteristic peak for nitriles.
CH₂ Bending: The methylene group (-CH₂-) in the cyanomethyl ester will show a characteristic bending (scissoring) vibration around 1465 cm⁻¹.
The following table provides a summary of the expected characteristic infrared absorption bands for this compound based on the analysis of related molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretching | 1720 - 1740 | Strong |
| Ester (C-O) | Asymmetric Stretching | 1200 - 1300 | Strong |
| Ester (C-O) | Symmetric Stretching | 1000 - 1100 | Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium |
| Aromatic (C-H) | Stretching | > 3000 | Medium |
| Carbon-Bromine (C-Br) | Stretching | 500 - 600 | Medium |
| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium |
| Methylene (-CH₂-) | Bending (Scissoring) | ~1465 | Medium |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming the molecular weight of a compound and in deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₉H₆BrNO₂) can be calculated by summing the exact masses of its constituent atoms (including the most abundant isotopes).
The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass units. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.
The expected monoisotopic mass and the M+2 peak for the molecular ion of this compound are presented in the table below.
| Ion | Calculated Exact Mass (Da) |
| [M]⁺ (with ⁷⁹Br) | 238.9631 |
| [M+2]⁺ (with ⁸¹Br) | 240.9610 |
Observing this isotopic pattern at the calculated high-resolution masses would provide strong evidence for the molecular formula C₉H₆BrNO₂.
Fragmentation Pattern Analysis for Structural Elucidation
Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a predictable manner. Analysis of these fragment ions provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways, guided by the stability of the resulting cations and neutral losses.
A plausible fragmentation pattern would involve the following steps:
Formation of the Benzoyl Cation: The most prominent fragmentation pathway is often the cleavage of the ester bond to form the stable 4-bromobenzoyl cation. This would result in a strong signal at m/z 183 (for ⁷⁹Br) and 185 (for ⁸¹Br).
Loss of the Bromo Group: The 4-bromobenzoyl cation can further fragment by losing the bromine atom, leading to a benzoyl cation at m/z 105.
Loss of Carbon Monoxide: The benzoyl cation (m/z 105) can then lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77.
Formation of the Cyanomethyl Cation: Cleavage of the ester bond can also lead to the formation of the cyanomethyl cation (⁺CH₂CN) at m/z 40, although this is generally a less favored pathway.
The following table summarizes the expected major fragment ions in the mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion Structure | Description |
| 239/241 | [C₉H₆BrNO₂]⁺ | Molecular Ion |
| 183/185 | [BrC₆H₄CO]⁺ | 4-Bromobenzoyl cation (loss of •OCH₂CN) |
| 155/157 | [BrC₆H₄]⁺ | 4-Bromophenyl cation (loss of •COOCH₂CN) |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from m/z 183/185 with loss of Br•) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from m/z 105 with loss of CO) |
| 40 | [CH₂CN]⁺ | Cyanomethyl cation (loss of •OCOC₆H₄Br) |
The analysis of this fragmentation pattern, in conjunction with the high-resolution mass data and the characteristic bromine isotope signature, would provide a comprehensive and unambiguous structural elucidation of this compound.
Computational Chemistry and Theoretical Studies on Cyanomethyl 4 Bromobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. google.com DFT calculations for Cyanomethyl 4-bromobenzoate (B14158574) would be foundational in understanding its intrinsic properties. These calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. materialsciencejournal.org
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. google.commdpi.com For Cyanomethyl 4-bromobenzoate, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure represents the molecule's most probable geometry in the gas phase.
Once the geometry is optimized, the electronic structure can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. conicet.gov.ar A smaller gap generally suggests higher reactivity. conicet.gov.ar For this compound, the distribution of these orbitals would show which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions.
Table 1: Conceptual Frontier Orbital Analysis for this compound
| Parameter | Description | Expected Insights for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity. The analysis would likely show significant orbital density on the bromophenyl ring and the ester oxygen atoms. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capacity. The LUMO would likely be distributed over the cyanomethyl group and the carbonyl carbon. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A primary indicator of chemical reactivity. A specific value would quantify its stability relative to other compounds. |
Note: Specific energy values are not provided as they are dependent on the computational level of theory and have not been published in dedicated studies for this specific molecule.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. nih.gov
For this compound, these calculations would predict the frequencies for characteristic vibrations, including:
C≡N (nitrile) stretching
C=O (carbonyl) stretching of the ester group
C-O (ester) stretching
Aromatic C-H and C=C stretching from the bromobenzoate ring
C-Br stretching
By comparing these theoretical frequencies (often scaled by an empirical factor to better match experimental data) with experimentally measured IR and Raman spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. materialsciencejournal.org
Quantum Chemical Descriptors and Molecular Electrostatic Potential (MEP) Analysis
From the electronic structure calculations, a range of quantum chemical descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. conicet.gov.ar These descriptors provide a quantitative measure of the molecule's reactivity and are calculated from the HOMO and LUMO energies.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the ester group and the nitrogen atom of the cyanomethyl group.
Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbonyl carbon.
Green: Regions of neutral potential.
The MEP map provides a clear, visual guide to the reactive sites of the molecule. walisongo.ac.id
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For reactions involving this compound, either as a reactant or a product, DFT can be used to model the entire reaction coordinate. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov
A transition state is the highest energy point along the reaction pathway and its structure is characterized by a single imaginary vibrational frequency. rsc.org Locating and characterizing the transition state allows for the calculation of the activation energy barrier for the reaction, which determines the reaction rate. scispace.com For instance, in a potential synthesis or degradation pathway of this compound, computational modeling could elucidate the step-by-step mechanism, revealing whether the reaction is concerted or proceeds through intermediates, and identify the rate-determining step. nih.govscispace.comrsc.org
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations typically model a molecule in a static, minimum-energy state (effectively at 0 Kelvin), Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of the molecule's dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time. urfu.ru
For this compound, MD simulations would be used for conformational analysis, especially to understand the flexibility of the cyanomethyl ester group relative to the rigid 4-bromobenzoate ring. nih.govnih.gov By simulating the molecule over a period of time (nanoseconds to microseconds), one can observe the different conformations it can adopt and the transitions between them. This provides insight into the molecule's flexibility, which can be crucial for its interactions with other molecules or its behavior in different environments (e.g., in a solvent). mdpi.com
Statistical and Data-Driven Computational Approaches (e.g., PCA, K-means clustering)
When dealing with large datasets of compounds or extensive data from simulations (like an MD trajectory), statistical methods are employed to extract meaningful patterns.
Principal Component Analysis (PCA) is a dimensionality-reduction technique used to identify the most significant variations within a dataset. ias.ac.inresearchgate.net If this compound were part of a larger library of related compounds, PCA could be applied to a set of calculated molecular descriptors (like HOMO/LUMO energies, dipole moment, etc.) to identify the key properties that differentiate the compounds and govern their activity or reactivity. nih.govnih.gov
K-means clustering is an algorithm used to partition data into a pre-defined number of clusters. blogspot.com In the context of a conformational analysis from an MD simulation of this compound, K-means clustering could be used to group the vast number of snapshots from the trajectory into a few representative conformational states. nih.govnih.gov This simplifies the complex dynamics into a set of distinct, populated structures, making the conformational landscape easier to understand. nih.gov
Synthesis and Research on Cyanomethyl 4 Bromobenzoate Derivatives and Analogues
Modification of the Bromine Substituent and its Impact on Reactivity
The bromine atom on the phenyl ring of cyanomethyl 4-bromobenzoate (B14158574) is a key functional handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. The reactivity of the aryl bromide is significantly influenced by the electronic and steric nature of other substituents on the aromatic ring.
In palladium-catalyzed reactions, the relative reactivity of aryl halides is a critical factor. For instance, in competitive reactions between aryl bromides and aryl triflates, the outcome can depend on the specific type of cross-coupling reaction being performed. While in many cases aryl bromides are more reactive than aryl chlorides, the specific conditions and coupling partners play a decisive role. rsc.org
Research on the Sonogashira cross-coupling of various aryl bromides has shown that electron-rich and sterically hindered aryl bromides, particularly those with substituents in the ortho position, may require higher catalyst loadings to achieve efficient conversion. acs.org Conversely, the presence of electron-withdrawing groups can enhance the reactivity of the aryl bromide towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles.
The nature of the substituent also plays a significant role in directing the site of reaction in polyhalogenated arenes. The electronic environment created by these substituents can heavily influence the position of oxidative addition. nih.gov For example, in the Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene, the bromine atom para to the electron-withdrawing nitro group is expected to be more reactive. nih.gov This principle can be extrapolated to derivatives of cyanomethyl 4-bromobenzoate where additional substituents are introduced onto the benzene (B151609) ring.
A summary of how modifications to the bromine substituent and the aromatic ring can influence reactivity is presented in the table below.
Table 1: Influence of Aromatic Ring Modifications on the Reactivity of Aryl Bromides
| Modification | Effect on Reactivity in Cross-Coupling Reactions | Rationale |
|---|---|---|
| Addition of electron-withdrawing groups (e.g., -NO2, -CF3) | Increased reactivity | Enhances the electrophilicity of the carbon atom bonded to bromine, facilitating oxidative addition. |
| Addition of electron-donating groups (e.g., -OCH3, -CH3) | Decreased reactivity | Reduces the electrophilicity of the carbon atom bonded to bromine. |
| Introduction of ortho-substituents | Steric hindrance may decrease reactivity | Can hinder the approach of the catalyst to the C-Br bond. |
| Replacement of bromine with other halogens (e.g., I, Cl) | Reactivity order is generally I > Br > Cl | Based on the carbon-halogen bond strength. |
Variations in the Ester Moiety
The ester group in this compound can be varied by utilizing different substituted benzoic acids in the synthesis of cyanomethyl esters. Structure-activity relationship studies on cyanomethyl esters of various substituted benzoic acids have demonstrated that the electronic properties of the substituents on the benzoic acid ring significantly affect their reactivity in acylation reactions.
For instance, cyanomethyl esters of benzoic acids with strongly electron-withdrawing substituents, such as p-nitro (σ = +0.78) and p-trifluoromethyl (σ = +0.54), have been shown to be highly effective in eFx-promoted acylation reactions, with yields ranging from 78-99%. researchgate.net This suggests that increasing the electrophilicity of the ester carbonyl carbon enhances its susceptibility to nucleophilic attack. Conversely, a cyanomethyl ester with a weak electron-withdrawing substituent like p-azido (σ = +0.08) may show different reactivity profiles. researchgate.net
The synthesis of various 2-(cyanomethyl)benzoic esters has been achieved through a novel method involving the carbon-carbon bond cleavage of indanone derivatives. nih.gov This approach allows for the introduction of a range of ester groups derived from different alcohols, further expanding the diversity of accessible analogues.
A general synthetic route to cyanomethyl esters involves the reaction of a carboxylic acid with a cyanomethyl halide, such as 2-bromoacetonitrile, in the presence of a base like potassium carbonate. This method has been used to synthesize cyanomethyl benzoate (B1203000) in high yield. chemicalbook.com By starting with variously substituted benzoic acids, a library of cyanomethyl esters with different electronic and steric properties can be generated.
The table below illustrates the impact of substituents on the benzoic acid portion of cyanomethyl esters on their reactivity in acylation.
Table 2: Effect of Benzoic Acid Substituents on the Acylation Reactivity of Cyanomethyl Esters
| Substituent on Benzoic Acid | Hammett Sigma (σ) Value | Observed Acylation Yield (%) |
|---|---|---|
| p-NO2 | +0.78 | High (e.g., 78-99%) |
| p-CF3 | +0.54 | High (e.g., 78-99%) |
| p-Cl | +0.23 | High (e.g., 78-99%) |
| p-N3 | +0.08 | Variable |
Data derived from studies on eFx-promoted acylation reactions. researchgate.net
Derivatization of the Cyanomethyl Group
The cyanomethyl group is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this compound.
The nitrile group itself can participate in various reactions. For example, it can undergo nucleophilic addition at the electrophilic carbon of the C≡N triple bond. This reactivity is often enhanced by protonation of the nitrogen atom, which increases the electrophilicity of the carbon. lumenlearning.com
More commonly, the cyanomethyl group is converted into other functional groups such as amides, amines, and carboxylic acids through well-established synthetic protocols.
Conversion to Amides: The hydration of nitriles to amides is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base. libretexts.org In acid-catalyzed hydration, the nitrile is protonated, followed by the nucleophilic attack of water. libretexts.org A series of proton transfers and tautomerization then leads to the corresponding amide. lumenlearning.com Base-catalyzed hydration, for instance using NaOH, also provides an effective method for converting both aliphatic and aromatic nitriles to amides. oatext.com The reaction conditions can often be controlled to favor the formation of the amide over further hydrolysis to the carboxylic acid. researchgate.net
Conversion to Carboxylic Acids: Under more vigorous hydrolytic conditions, typically by heating under reflux with an aqueous acid or base, the initially formed amide can be further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.org Acid hydrolysis yields the free carboxylic acid and an ammonium (B1175870) salt, while alkaline hydrolysis produces a carboxylate salt and ammonia. libretexts.orglibretexts.org Subsequent acidification of the carboxylate salt liberates the free carboxylic acid. libretexts.org
Conversion to Amines: The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride to the nitrile carbon, ultimately leading to the formation of the amine after an aqueous workup. libretexts.org Other reduction methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like nickel or platinum, or reduction with sodium metal in ethanol. studymind.co.uk
The following table summarizes the key transformations of the cyanomethyl group.
Table 3: Summary of Synthetic Transformations of the Cyanomethyl Group
| Target Functional Group | Reaction Type | Typical Reagents and Conditions |
|---|---|---|
| Amide | Hydration | H₂O, H⁺ or OH⁻ (controlled conditions) |
| Carboxylic Acid | Hydrolysis | H₂O, H⁺ or OH⁻ (vigorous heating) |
| Primary Amine | Reduction | 1. LiAlH₄ in dry ether; 2. H₂O workup. Or H₂/metal catalyst (e.g., Ni, Pt) |
Scaffold Design and Exploration in Complex Molecular Systems
The this compound scaffold, with its multiple functionalization points, is a valuable building block for the synthesis of more complex molecular architectures. The term "scaffold" in this context refers to a core molecular framework upon which other chemical moieties can be systematically attached to create molecules with specific functions or properties. mdpi.com
An example of the incorporation of a related structural motif into a more complex system is the synthesis of β-aminonitriles through the redox-neutral annulation of cyclic amines with ortho-cyanomethylbenzaldehydes. nih.gov This demonstrates how a cyanomethyl-containing aromatic ring can be used to construct polycyclic systems.
The development of modular synthetic approaches, such as the Rh-catalyzed [2 + 2 + 2] cycloaddition for the synthesis of complex benzoxaboraheterocycles, highlights the power of using well-defined building blocks to rapidly generate molecular complexity. nih.gov While not directly employing this compound, this strategy is analogous to how this compound could be utilized. For instance, the bromine atom could be converted to an alkyne via a Sonogashira coupling, and this derivative could then participate in cycloaddition reactions to build intricate heterocyclic systems.
Furthermore, the 3-cyano-benzoic acid methyl ester, an isomer of the cyanomethyl benzoate structure, is recognized as an important intermediate in the synthesis of cardiovascular drugs and liquid crystal materials. google.com This underscores the potential of cyanomethyl benzoate derivatives in the development of functional molecules. The synthetic utility of such scaffolds lies in their ability to be elaborated in a controlled and predictable manner, which is a cornerstone of modern medicinal and materials chemistry. mdpi.com
Applications of Cyanomethyl 4 Bromobenzoate in Advanced Organic Synthesis
Utilization as a Key Intermediate in Multi-Step Syntheses
The distinct reactivity of the two functional groups in Cyanomethyl 4-bromobenzoate (B14158574) makes it an ideal intermediate for multi-step synthetic sequences. libretexts.orgumontreal.ca The carbon-bromine (C-Br) bond on the aromatic ring is a prime site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. mit.edu Simultaneously, the cyanomethyl ester acts as an activated carboxylic acid derivative, facilitating reactions such as amidation or transesterification under mild conditions. researchgate.net
This dual reactivity allows for a strategic, stepwise approach to complex molecule synthesis. A typical synthetic route involves an initial modification at the aryl bromide position, followed by a subsequent transformation of the cyanomethyl ester. For example, a Suzuki-Miyaura coupling can be performed at the C-Br bond to introduce a new aryl or alkyl substituent, thereby constructing a more complex biphenyl (B1667301) or substituted benzoate (B1203000) core. Following this, the cyanomethyl ester can be converted into an amide by reacting it with a primary or secondary amine, yielding a final product that would be difficult to synthesize through other methods. This "telescoping" of reactions, where intermediates are not necessarily isolated, is a key strategy in modern organic synthesis for improving efficiency. umontreal.ca
A representative synthetic pathway is outlined below:
Table 1: Hypothetical Multi-Step Synthesis Using Cyanomethyl 4-bromobenzoate| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | Cyanomethyl 4'-methylbiphenyl-4-carboxylate |
| 2 | Aminolysis | Benzylamine, Room Temperature | N-benzyl-4'-methylbiphenyl-4-carboxamide |
This sequential approach highlights the utility of this compound as a linchpin intermediate, enabling the controlled and directional assembly of complex molecular architectures.
Role in the Development of Novel Synthetic Methodologies
Aryl halides are fundamental substrates for the development and optimization of new transition-metal-catalyzed reactions. nih.gov this compound, as a representative aryl bromide, serves as a valuable test substrate for evaluating the efficacy and scope of novel synthetic methodologies, particularly in the field of palladium-catalyzed cross-coupling. nih.govmit.edu
Researchers developing new ligands, catalyst systems, or reaction conditions often employ simple, functionalized aryl bromides to probe the limits and functional group tolerance of their methods. nih.gov The presence of the ester and nitrile functionalities in this compound allows chemists to assess whether a new catalytic system is robust enough to operate without causing unwanted side reactions, such as the hydrolysis of the ester or reactions involving the cyano group.
The C(sp²)-Br bond is a key target for numerous transformations that are central to modern organic chemistry. The table below summarizes several important palladium-catalyzed reactions for which this compound is a suitable substrate, thereby aiding in the validation of new catalytic protocols.
Table 2: Palladium-Catalyzed Reactions Applicable to Aryl Bromides
| Reaction Name | Coupling Partner | Product Type | Significance |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acids/Esters | Biaryls, Aryl-Alkanes | Formation of C-C bonds with high functional group tolerance. |
| Heck | Alkenes | Substituted Alkenes | Arylation of double bonds. |
| Sonogashira | Terminal Alkynes | Aryl Alkynes | A key method for creating C(sp²)-C(sp) bonds. |
| Buchwald-Hartwig | Amines, Alcohols | Aryl Amines, Aryl Ethers | Crucial for C-N and C-O bond formation. mit.edu |
| Cyanation | Cyanide Sources (e.g., K₄[Fe(CN)₆]) | Aryl Nitriles | Direct introduction of a nitrile group. nih.govmit.edu |
By being used in these contexts, this compound plays a role in the refinement of synthetic tools that are now cornerstones of pharmaceutical and materials chemistry.
Contribution to the Construction of Diverse Heterocyclic Frameworks
Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. nih.gov The synthesis of these frameworks often relies on the strategic use of bifunctional starting materials that can undergo cyclization reactions. This compound is a precursor that can be elaborated into intermediates suitable for constructing a variety of heterocyclic systems. The cyano group itself is a versatile precursor that can be transformed into amines, carboxylic acids, or other functional groups necessary for ring formation. researchgate.net
A common strategy involves an initial cross-coupling reaction at the bromide position to install a functional group, which then participates in an intramolecular cyclization with the ester or a derivative of the cyano moiety. For example, a Buchwald-Hartwig amination with an ortho-haloaniline could be followed by an intramolecular cyclization to form a phenothiazine (B1677639) or related tricyclic system.
Alternatively, the Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (like an alcohol or amine) can set the stage for a subsequent intramolecular cyclization. This would lead to the formation of fused oxygen or nitrogen-containing heterocycles, such as benzofurans or indoles, respectively. These synthetic strategies underscore the potential of this compound as a versatile starting point for accessing complex heterocyclic scaffolds. nih.gov
Precursor for Advanced Materials and Functional Molecules
Beyond its use in discrete molecule synthesis, this compound holds potential as a monomer or precursor for the synthesis of advanced materials and functional molecules. The rigid 4-bromobenzoate core is a structural motif found in liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers.
The aryl bromide functionality allows for polymerization through various cross-coupling reactions, such as Suzuki or Yamamoto polycondensation. This would produce a rigid-rod polymer with pendant cyanomethyl ester groups along the backbone. These pendant groups can be used for post-polymerization modification, allowing for the fine-tuning of the material's properties, such as solubility, thermal stability, or its ability to coordinate with metal ions.
The cyanomethyl group is particularly interesting in materials science due to its large dipole moment and its potential as a reactive handle. Polymers incorporating this functionality could exhibit unique dielectric properties or serve as scaffolds for grafting other molecules, leading to the creation of novel functional materials for electronics or sensor applications.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of esters and their subsequent functionalization are prime candidates for adaptation to continuous flow chemistry, a technology that offers substantial advantages over traditional batch processing. pharmasalmanac.commit.edu Flow chemistry utilizes microreactors or tubular systems where reactants are continuously pumped and mixed, providing superior control over reaction parameters like temperature, pressure, and residence time. pharmasalmanac.comacs.org This precise control enhances reaction efficiency, improves product yields, and significantly enhances safety, particularly when dealing with exothermic reactions or hazardous reagents. pharmasalmanac.comresearchgate.net
For the synthesis of Cyanomethyl 4-bromobenzoate (B14158574), a flow process could involve the esterification of 4-bromobenzoic acid. This approach, analogous to studies on the flow esterification of benzoic acid, could dramatically reduce reaction times and energy consumption compared to batch methods. mit.eduresearchgate.net Furthermore, integrating flow technology aligns with the principles of green chemistry by minimizing solvent waste and enabling easier scale-up through "scaling out" (running the process for longer) or "numbering up" (running multiple reactors in parallel) rather than using larger, less efficient reactors. pharmasalmanac.commit.edu The potential for integrating purification steps, such as liquid-liquid extraction or solid-phase scavenging, within a continuous multi-step system further enhances the sustainability and efficiency of synthesizing complex molecules derived from this building block. umontreal.canih.gov
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |
| Reaction Time | Hours to days | Seconds to minutes | Significant process intensification mit.edu |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio | Improved safety and selectivity acs.org |
| Scalability | Challenging, requires reactor redesign | Straightforward (scaling-out/numbering-up) | Faster transition from lab to production pharmasalmanac.com |
| Safety | Accumulation of large volumes of hazardous materials | Small reactor volumes, minimal holdup | Inherently safer process mit.edu |
| Waste Generation | Higher due to workup and purification steps | Reduced, potential for integrated purification | More sustainable and cost-effective rsc.org |
Exploration of Novel Catalytic Systems for Functionalization
The 4-bromo substituent on the benzene (B151609) ring of Cyanomethyl 4-bromobenzoate is a key functional handle for elaboration via cross-coupling reactions. Future research will undoubtedly focus on employing novel and more efficient catalytic systems to transform this part of the molecule. While palladium-catalyzed reactions are well-established, there is growing interest in using more earth-abundant and cost-effective metals like nickel and copper.
Recent advancements have demonstrated the power of nickel-catalyzed systems for the cyanation of aryl halides, offering mild reaction conditions and high functional group tolerance. nih.gov For instance, visible-light-induced dual catalysis strategies with nickel can facilitate transformations at room temperature. nih.gov Similarly, copper-catalyzed methods are being developed for various C-X functionalization reactions on aryl halides. researchgate.net The application of these novel catalytic systems to this compound would allow the bromine atom to be replaced with a wide array of substituents (e.g., cyano, alkyl, aryl, amino groups), thereby generating a library of derivatives for various applications.
| Catalytic System | Reaction Type | Potential Functionalization of this compound | Key Advantages |
| Palladium-based Catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | C-C and C-N bond formation | Well-established, broad scope |
| Nickel-based Catalysts | Reductive Coupling, Cyanation | C-C bond formation, introduction of nitrile group nih.govmdpi.com | Cost-effective, unique reactivity nih.gov |
| Copper-based Catalysts | Ullmann Condensation, Cyanation | C-N, C-O, and C-S bond formation researchgate.net | Low cost, effective for heteroatom coupling |
| Photoredox Catalysis | Various Cross-Couplings | Access to novel reaction pathways under mild conditions | Uses visible light as an energy source nih.gov |
Advanced Computational Studies for Predictive Design
Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting the behavior of molecules and catalysts. frontiersin.org Techniques like Density Functional Theory (DFT) can be applied to study the synthesis and functionalization of this compound at a molecular level. nih.govrsc.org Such studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing insights that are difficult to obtain through experimentation alone. mdpi.com
For example, computational modeling could be used to:
Optimize Reaction Conditions: By simulating the effect of different solvents, ligands, and temperatures on the catalytic functionalization of the aryl bromide, researchers can identify optimal conditions before extensive laboratory work.
Design Novel Catalysts: Computational screening can predict the efficacy of various metal-ligand combinations for specific cross-coupling reactions, accelerating the discovery of new, highly efficient catalytic systems. frontiersin.org
Understand Reactivity: Modeling can explain the regioselectivity and stereoselectivity of reactions involving the cyanomethyl ester group, aiding in the design of syntheses for complex target molecules.
| Computational Method | Application to this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling the mechanism of a Ni-catalyzed cyanation reaction nih.gov | Reaction energy barriers, transition state geometries |
| Molecular Dynamics (MD) | Simulating solvent effects on esterification | Understanding of solvation shells and their impact on reaction rate |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed hydrolysis of the ester | Insights into active site interactions and catalytic mechanism frontiersin.org |
Expanding the Scope in Complex Molecular Architecture Synthesis
As a bifunctional building block, this compound is well-suited for use in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and natural products. nih.govacs.org The strategic, sequential functionalization of its two reactive sites—the aryl bromide and the cyanomethyl ester—is a key area for future exploration.
The integration of this compound into multi-step flow synthesis platforms is a particularly promising avenue. umontreal.ca A hypothetical sequence could involve an initial catalytic cross-coupling reaction at the bromide position in a first flow reactor, followed by the immediate introduction of the product stream into a second reactor for a transformation of the cyanomethyl group (e.g., reduction to an amine or hydrolysis to an acid). umontreal.canih.gov This "telescoped" approach avoids the isolation and purification of intermediates, drastically shortening synthesis times and reducing waste. nih.gov By leveraging the functional versatility of this compound within such advanced synthetic platforms, chemists can accelerate the construction of novel and complex molecules for a wide range of scientific and industrial purposes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cyanomethyl 4-bromobenzoate in a laboratory setting?
- Methodology :
- Step 1 : Convert 4-bromobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70–80°C) for 2–3 hours. Remove excess SOCl₂ under reduced pressure.
- Step 2 : React the acyl chloride with cyanomethyl alcohol (HOCH₂CN) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine or triethylamine to neutralize HCl. Stir at room temperature for 4–6 hours.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).
- Key Considerations : Avoid moisture to prevent hydrolysis of the nitrile group. Use inert gas (N₂/Ar) for moisture-sensitive steps .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- Techniques :
- ¹H/¹³C NMR :
- Ester methylene (CH₂CN): δ ~4.8–5.0 ppm (¹H), δ ~40–45 ppm (¹³C).
- Aromatic protons (Br-substituted phenyl): δ ~7.5–8.0 ppm (¹H).
- IR Spectroscopy :
- Ester carbonyl (C=O): ~1720–1740 cm⁻¹.
- Nitrile (C≡N): ~2240–2260 cm⁻¹.
- X-ray Crystallography : Resolve crystal packing and confirm ester/nitrile geometry. Compare with structurally similar bromobenzoate esters (e.g., Zn complexes in ).
Q. What safety precautions and waste disposal protocols are critical when handling this compound?
- Safety :
- Use impervious gloves (nitrile), sealed goggles, and lab coats. Avoid inhalation (use fume hood) and skin contact.
- Store in a cool, dry place away from oxidizers and strong acids/bases to prevent decomposition .
- Waste Disposal :
- Collect organic waste in designated containers. Neutralize acidic/basic byproducts before disposal. Collaborate with certified hazardous waste agencies for brominated compound disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when studying polymorphic forms of brominated benzoate esters?
- Approach :
- Perform high-resolution X-ray diffraction to identify co-crystals vs. true polymorphs. For example, refine disorder models (e.g., bromine positional disorder) and compare unit cell parameters with known structures.
- Use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to assess stability. Reference studies on 4-bromophenyl 4-bromobenzoate, where co-crystals were initially misclassified as polymorphs .
Q. What strategies can be employed to utilize this compound as a ligand in coordination chemistry, and what structural insights can be gained?
- Synthesis of Metal Complexes :
- React this compound with metal salts (e.g., Zn(NO₃)₂, CuCl₂) in methanol/water. Monitor coordination via UV-Vis (d-d transitions) or FTIR (shift in carbonyl/nitrile peaks).
- Structural Insights : Expect distorted octahedral geometry (e.g., ZnN₄O₂ in ). Analyze π-π stacking between aromatic rings and hydrogen bonding involving the nitrile group.
Q. What mechanistic considerations are important when designing reactions involving the cyanomethyl group in this compound?
- Reactivity Pathways :
- Nitrile Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, the nitrile converts to carboxylic acid or amide. Control pH to favor specific products.
- Nucleophilic Addition : Use Grignard reagents (e.g., RMgX) to form ketones after hydrolysis.
- Cyclization : Employ transition-metal catalysts (e.g., Pd) for C–H activation to generate heterocycles. Reference similar nitrile transformations in drug intermediate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
